molecular formula C13H20N2O3 B179249 Tert-butyl N-[(4- CAS No. 150767-02-5

Tert-butyl N-[(4-

Cat. No.: B179249
CAS No.: 150767-02-5
M. Wt: 252.31 g/mol
InChI Key: LAAOJPYAGIBKBK-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(4- typically involves the reaction of tert-butyl carbazate with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride is used to facilitate the reaction .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(4- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene expression regulation.

    Medicine: It has demonstrated anti-inflammatory and anti-cancer properties by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The exact mechanism of action of Tert-butyl N-[(4- is not fully elucidated. it is known to inhibit the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This mechanism may explain its anti-inflammatory and anti-cancer properties.

Comparison with Similar Compounds

    tert-Butyl carbazate: A precursor in the synthesis of Tert-butyl N-[(4-.

    4-tert-Butyl-α-methyl-benzenepropanal: Another compound with similar structural features.

Uniqueness: Tert-butyl N-[(4- is unique due to its specific hydrazine derivative structure, which imparts distinct biochemical and physiological effects.

Biological Activity

Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamate features a thiazole ring and a carbamate moiety, which contribute to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions that can vary based on laboratory protocols. The general reaction scheme includes:

  • Formation of the thiazole ring .
  • Introduction of the carbamate group .
  • Final purification and characterization .

Antimicrobial Properties

Preliminary studies indicate that this compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamate exhibits significant antimicrobial activity. Compounds containing thiazole rings are often investigated for their potential as antibacterial and antifungal agents due to their ability to interact with various biological targets such as enzymes and receptors.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of bacterial cell wall synthesis .
  • Disruption of cellular membrane integrity .
  • Interference with metabolic pathways .

Case Studies

  • Study on Antibacterial Activity Against Mycobacterium tuberculosis
    • A series of 2-aminothiazoles, structurally related to our compound, demonstrated significant activity against M. tuberculosis. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the thiazole core for enhancing antibacterial efficacy .
  • Fungicidal Activity Assessment
    • In a comparative study, the title compound was evaluated alongside known fungicides. Results indicated that while it exhibited weak fungicidal activity, it showed potential for further optimization through structural modifications .

Comparative Analysis

The following table summarizes the biological activity of this compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamate compared to similar compounds:

Compound NameAntibacterial ActivityAntifungal ActivityNotes
This compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamateModerateWeakPotential for optimization
2-Aminothiazole DerivativeHighModerateEffective against M. tuberculosis
Known Fungicide AHighHighEstablished efficacy

Future Directions

Further research is necessary to elucidate the specific mechanisms of action and optimize the biological activity of this compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamate. Potential areas for exploration include:

  • Modification of functional groups to enhance binding affinity with biological targets.
  • In vivo studies to assess therapeutic potential and toxicity profiles.
  • Development of analogs with improved efficacy against resistant strains of bacteria and fungi.

Properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAOJPYAGIBKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168299
Record name 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150767-02-5
Record name 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150767-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 10% palladium on carbon (water wet, 20 g) slurried in EA (100 mL) to a sealed pressure reactor via vacuum transfer. Rinse transfer line with a minimal amount of EA. Charge (E)-tert-butyl 2-(4-methoxybenzylidene)hydrazinecarboxylate (320 g, 1.28 mol) dissolved in tetrahydrofuran (THF, 1000 mL) via vacuum transfer and rinse line with a minimal amount of THF. Pressurize the reactor to 50 PSI with H2 and mix the contents of the reactor at 20±10° C. Continue the reaction, maintaining the hydrogen pressure at 50 PSI, until no further hydrogen uptake is observed. Filter the reaction solution to remove the catalyst and wash the catalyst filter-cake with THF (500 mL). Add the wash to the reaction filtrate. Concentrate the solution in vacuo to obtain the title compound (337 g, 86%) as an oil. 1H NMR (400 MHz, DMSO-d6) δ 8.1-8.3 (s, 1H), 7.1-7.3 (d, 2H), 6.8-6.9 (d, 2H), 4.4-4.6 (bs, 1H), 3.7-3.8 (s, 2H), 3.6-3.7 (s, 3H), 1.3-1.5 (s, 9H).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
86%

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